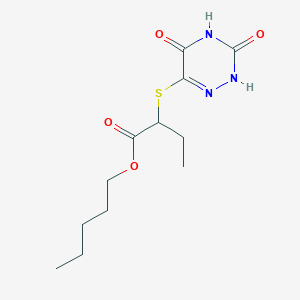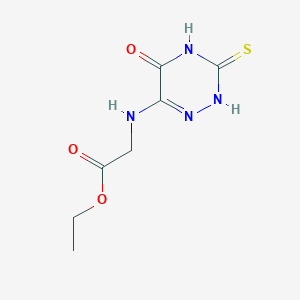![molecular formula C17H23N3O2 B255940 6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as M4Q, and it is a derivative of 4-quinolone. M4Q has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of M4Q involves the inhibition of various cellular pathways that are involved in the growth and survival of cancer cells. M4Q has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, M4Q prevents the replication of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
M4Q has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. M4Q has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using M4Q in lab experiments is its low toxicity profile. This makes it a safer alternative to other anti-cancer agents that may have harmful side effects. Additionally, M4Q has been found to be stable in various solvents, making it easy to handle and store. However, one limitation of using M4Q in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on M4Q. One potential avenue is the development of M4Q-based drug delivery systems for targeted cancer therapy. Another direction is the investigation of the synergistic effects of M4Q with other anti-cancer agents. Additionally, more studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and antimicrobial properties of M4Q.
Méthodes De Synthèse
The synthesis of M4Q involves the reaction of 6-methoxy-2-methyl-4-quinolone with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
M4Q has been studied for its potential applications in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. M4Q has also been found to be effective in the treatment of inflammation-related disorders such as rheumatoid arthritis and psoriasis. Additionally, M4Q has shown promise as an antimicrobial agent against various bacterial and fungal species.
Propriétés
Nom du produit |
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23N3O2/c1-12-15(11-20-8-6-19(2)7-9-20)17(21)14-10-13(22-3)4-5-16(14)18-12/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |
Clé InChI |
DIZNOUSDMRKKNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
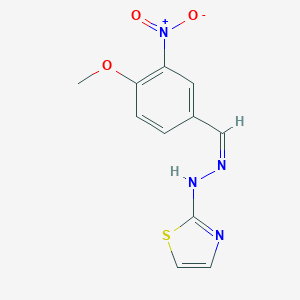
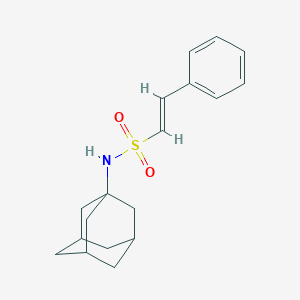
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)
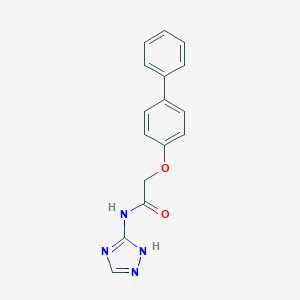
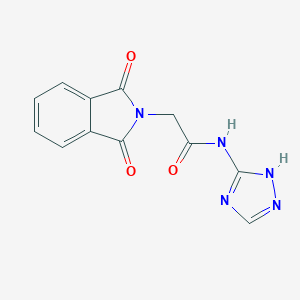
![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)
